molecular formula C12H7ClN4O B2516958 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 1993223-83-8

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2516958
CAS No.: 1993223-83-8
M. Wt: 258.67
InChI Key: PUFPXUBTJRCBHU-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a valuable target for drug discovery and development.

Scientific Research Applications

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might allow these compounds to interact with their targets, potentially inhibiting their function and leading to the death of the pathogen.

Biochemical Pathways

Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of various pathogens.

Pharmacokinetics

1,2,4-oxadiazoles are known to exhibit good metabolic stability , which might contribute to their bioavailability and efficacy as anti-infective agents.

Result of Action

Given the anti-infective activity of 1,2,4-oxadiazoles , these compounds likely lead to the death of various pathogens, thereby helping to clear the infection.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can yield thioether derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine apart is the combination of the pyrimidine and oxadiazole rings, which can result in unique biological activities and chemical properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPXUBTJRCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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